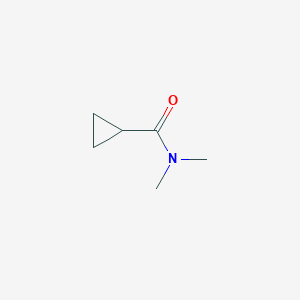

N,N-Dimethylcyclopropanecarboxamide

Description

Significance and Context within Organic Chemistry Research

The primary significance of N,N-Dimethylcyclopropanecarboxamide in organic chemistry research stems from the ability of the amide functional group to act as a directed metalation group (DMG). wikipedia.orgnih.govbaranlab.org This property allows for the regioselective deprotonation of a carbon atom positioned ortho to the amide group, a process known as directed ortho-metalation (DoM). wikipedia.orgnih.govbaranlab.org This reaction is a powerful tool for the synthesis of polysubstituted aromatic compounds, which are valuable intermediates in the production of pharmaceuticals and other fine chemicals. acs.orgacs.org The N,N-dimethylamide group is a particularly effective DMG due to its strong coordinating ability with organolithium reagents, the most commonly used bases in these reactions. uwindsor.ca

The presence of the cyclopropane (B1198618) ring also imparts unique reactivity to the molecule. The strained three-membered ring can undergo ring-opening reactions, providing a synthetic route to a variety of acyclic structures. This dual functionality, the directing effect of the amide and the reactivity of the cyclopropane ring, makes this compound a versatile building block in organic synthesis.

Overview of the Cyclopropanecarboxamide (B1202528) Class in Scholarly Literature

The broader class of cyclopropanecarboxamides has been extensively studied in scholarly literature, primarily due to their prevalence in biologically active molecules. Many cyclopropanecarboxamide derivatives have been investigated for their potential as pharmaceuticals and agrochemicals. For instance, the S-enantiomer of 2,2-dimethylcyclopropanecarboxamide (B158928) is a key intermediate in the synthesis of Cilastatin, a dehydropeptidase I inhibitor co-administered with the antibiotic imipenem (B608078).

Research Trajectory and Evolution of Studies on this compound

The study of this compound is intrinsically linked to the development of directed metalation chemistry. The concept of using an amide group to direct the lithiation of an aromatic ring was a significant advancement in synthetic organic chemistry. acs.orgacs.org Early research focused on establishing the scope and limitations of this methodology, with various amides being investigated for their directing ability.

More recent research has focused on refining the conditions for directed metalation reactions, including the use of alternative bases and solvents to improve yields and selectivities. While much of the foundational work on amide-directed metalation utilized simpler aromatic amides, the principles are directly applicable to this compound. The evolution of this field has led to a deeper understanding of the mechanism of directed metalation, including the role of complex-induced proximity effects and the influence of the amide's steric and electronic properties. baranlab.org Although specific studies focusing solely on this compound are not as abundant as those on other amides, its utility as a research chemical is well-established within the context of this powerful synthetic strategy.

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C6H11NO |

| Molecular Weight | 113.16 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 17696-23-0 nih.gov |

| Physical State | Liquid |

| Boiling Point | 194.5 °C (predicted) |

| Density | 0.9 g/cm³ (predicted) |

Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| 13C NMR | Spectra Available | nih.gov |

| GC-MS | NIST Number: 135224 | nih.gov |

| IR Spectra | Vapor Phase Spectra Available | nih.gov |

Structure

2D Structure

Properties

IUPAC Name |

N,N-dimethylcyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO/c1-7(2)6(8)5-3-4-5/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVQLGAFYVKJEDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90170226 | |

| Record name | N,N-Dimethylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

113.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17696-23-0 | |

| Record name | N,N-Dimethylcyclopropanecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17696-23-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethylcyclopropanecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017696230 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylcyclopropanecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90170226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N,n Dimethylcyclopropanecarboxamide

Chemo- and Stereoselective Synthesis Approaches for N,N-Dimethylcyclopropanecarboxamide Derivatives

Achieving high levels of chemo- and stereoselectivity is a primary goal in the synthesis of complex molecules. For this compound derivatives, this involves the selective formation of specific stereoisomers, which can have profoundly different biological activities.

Asymmetric Synthesis for Chiral this compound

The asymmetric synthesis of chiral this compound relies on establishing a stereocenter during the formation of the cyclopropane (B1198618) ring or in a subsequent modification. A key strategy involves the synthesis of chiral cyclopropane carboxaldehydes as versatile intermediates. rsc.orgnih.gov One novel approach employs a three-step sequence of an aldol (B89426) reaction, a cyclopropanation reaction, and a retro-aldol reaction. This method uses a chiral auxiliary to direct the stereochemical outcome, leading to the formation of enantiopure cyclopropane carboxaldehydes. rsc.orgnih.gov These aldehydes can then be converted to the final this compound through oxidation to the corresponding carboxylic acid followed by amidation with dimethylamine (B145610).

Enantioselective Hydration and Amidation Strategies

Enantioselective amidation has emerged as a powerful tool for the direct formation of chiral amides. These strategies often involve the functionalization of a C-H bond, providing a more direct and atom-economical alternative to traditional cross-coupling reactions like the Buchwald-Hartwig or Chan-Lam aminations. mdpi.com The development of enantioselective C-H functionalization offers a straightforward pathway to chiral amides, which are prevalent in medicinal chemistry. mdpi.comencyclopedia.pub

Biocatalytic Approaches Utilizing Amidase Enzymes

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes function under mild, aqueous conditions and exhibit remarkable selectivity. manchester.ac.uk For amide synthesis, hydrolase enzymes such as lipases can be used, operating in the reverse of their natural hydrolytic function. manchester.ac.uknih.gov For instance, Candida antarctica lipase (B570770) B has been successfully employed for the condensation of carboxylic acids and various amines in a solvent-free system, producing N-alkyl amides in high yields (77.4-82.3%). nih.gov While not specifically documented for this compound, this methodology demonstrates the potential of amidase and lipase enzymes to catalyze the formation of the target amide from cyclopropanecarboxylic acid and dimethylamine. More advanced systems utilize ATP-dependent amide bond synthetase (ABS) enzymes, which proceed via an adenylate intermediate to form the amide bond. manchester.ac.ukresearchgate.net

Nitrilase-mediated Transformations for Chiral Amides

Nitrilase enzymes offer a valuable route for the synthesis of amides and carboxylic acids from nitrile precursors. These enzymes selectively hydrolyze the nitrile functionality without affecting other sensitive groups within the molecule. rsc.org A notable application is the synthesis of 4-carboxymethyl-β-lactams from their corresponding 4-(cyanomethyl)azetidin-2-one precursors. In this process, the nitrilase effectively converts the cyanomethyl group to a carboxymethyl group, overcoming the challenges associated with chemical hydrolysis that could compromise the sensitive β-lactam ring. rsc.org This biocatalytic step provides a convenient pathway to versatile building blocks. rsc.org By analogy, a chiral cyclopropanecarbonitrile (B140667) could be subjected to a nitrilase-mediated transformation to yield a chiral cyclopropanecarboxamide (B1202528), potentially offering high enantioselectivity.

Diastereoselective Cyclopropanation Reactions

Diastereoselective cyclopropanation is a powerful method for constructing substituted cyclopropane rings with defined relative stereochemistry. These reactions often involve the addition of a carbene or ylide to an alkene bearing a chiral auxiliary or a directing group. chemrxiv.orgnih.gov One approach involves the reaction of α,β-unsaturated amides derived from a camphorpyrazolidinone chiral auxiliary with a stabilized sulfur ylide, such as ethyl (dimethylsulfuranylidene)acetate. chemrxiv.org The stereochemical outcome of these reactions can be highly dependent on the solvent, with different diastereomeric ratios observed in solvents like toluene (B28343) versus acetonitrile. chemrxiv.org

Another strategy is the directed Simmons-Smith cyclopropanation of alkenyl cyclopropyl (B3062369) carbinol derivatives. The rigidity of the existing cyclopropyl core directs the addition to the adjacent alkenyl moiety, leading to the formation of polysubstituted bicyclopropanes as a single diastereomer. nih.gov

Below is a table summarizing findings from a study on diastereoselective cyclopropanation using a chiral camphorpyrazolidinone auxiliary. chemrxiv.org

| Substrate (R group on β-position of enoate) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (Major:Minor) |

| Methyl | Toluene | 24 | 75 | 90:10 |

| Ethyl | Toluene | 36 | 72 | 88:12 |

| Isopropyl | Toluene | 48 | 65 | 85:15 |

| Phenyl | Toluene | 12 | 80 | >95:5 |

| Phenyl | Acetonitrile | 12 | 78 | 90:10 |

Transition Metal-Catalyzed Synthetic Routes

Transition metal catalysis has revolutionized organic synthesis, enabling the construction of complex molecular architectures with high efficiency and selectivity. researchgate.net For the synthesis of this compound and its derivatives, several transition metal-catalyzed methods are applicable. Palladium-catalyzed intramolecular allylic alkylation of α-aryl esters has been developed to create trisubstituted cyclopropane derivatives. researchgate.net This method can be rendered asymmetric through the use of chiral phosphine (B1218219) ligands. researchgate.net

Recent advancements include nickel-catalyzed reductive amidation of esters with nitro compounds, which provides a direct and step-economical route to a wide variety of amides under additive-free conditions. nih.gov This robust methodology highlights the potential for synthesizing complex amides, including those with a cyclopropyl moiety. nih.gov Furthermore, transition metal-catalyzed reactions of methylenecyclopropanes can serve as a basis for synthesizing functionalized cyclopropyl derivatives. researchgate.net For example, the Heck-type reaction of an organopalladium species with a methylenecyclopropane (B1220202) can generate a cyclopropylcarbinylpalladium complex, which can undergo further transformations. researchgate.net

Cobalt-Catalyzed Radical Reactions and Mechanistic Studies

Cobalt-catalyzed radical reactions have emerged as a powerful tool for the construction of cyclopropane rings. nih.govacs.orgusf.edu These reactions often proceed through a stepwise radical mechanism, which distinguishes them from the more common electrophilic cyclopropanation reactions catalyzed by rhodium and copper complexes. nih.gov The use of cobalt complexes with specifically designed chiral ligands, such as D2-symmetric chiral amidoporphyrins, has enabled highly enantioselective cyclopropanation reactions. nih.gov

Mechanistic studies, including computational density functional theory (DFT) calculations, have provided valuable insights into these cobalt-catalyzed processes. acs.orgnih.gov These studies have helped to elucidate the role of various factors, such as the electronic properties of the catalyst and the nature of the carbene precursor, in determining the reaction outcome. nih.govresearchgate.net For instance, in the cyclopropanation of styrene (B11656) with ethyl diazoacetate, the energy gap between cobalt-carbene adduct intermediates has been identified as a key factor influencing the reaction rate. nih.gov Furthermore, high trans/cis stereoselectivity is often achieved, which is determined at the transition state and can be influenced by isomerization processes of carbon-centered radical intermediates. nih.gov

A notable application of this methodology is the scalable synthesis of a bicyclic [3.1.0]proline derivative, a key building block for the antiviral drug Nirmatrelvir. acs.org This process utilizes a cobalt-catalyzed gem-dimethylcyclopropanation, demonstrating the industrial relevance of this approach. acs.org Mechanistic investigations in this context have helped to identify potential catalyst decomposition pathways and optimize reaction parameters for large-scale production. acs.org

Palladium-Catalyzed Carbonylation and Coupling Reactions

Palladium-catalyzed reactions represent another important avenue for the synthesis of amides and related structures. nih.govrsc.orglibretexts.orgnih.gov Palladium catalysts are highly versatile and can be used in a variety of carbonylation and cross-coupling reactions to form carbon-carbon and carbon-nitrogen bonds. libretexts.orgnih.govlibretexts.org

In the context of amide synthesis, palladium-catalyzed carbonylation reactions are particularly relevant. nih.govrsc.org These reactions typically involve the reaction of an aryl or vinyl halide with carbon monoxide and an amine in the presence of a palladium catalyst. nih.gov This method provides a direct and efficient route to a wide range of amides. The development of new ligands and catalytic systems continues to expand the scope and utility of this transformation. nih.gov

More recently, palladium-catalyzed cross-coupling reactions between amides and other partners, such as cyclopropanols, have been developed for the synthesis of more complex molecules like γ-diketones. chemrxiv.org These reactions proceed through a mechanistic sequence involving oxidative addition of the amide to the palladium(0) catalyst, followed by ligand exchange and reductive elimination. chemrxiv.org The reactivity of the amide can be tuned by modifying the electronic and steric environment around the nitrogen atom, allowing for a degree of control over the reaction outcome. chemrxiv.org

Zinc-Carbenoid Mediated Cyclopropanation

Zinc-carbenoid mediated cyclopropanation, most famously represented by the Simmons-Smith reaction, is a classic and widely used method for the synthesis of cyclopropanes. wikipedia.orgtcichemicals.comorganic-chemistry.org This reaction involves an organozinc carbenoid, typically formed from diiodomethane (B129776) and a zinc-copper couple, which reacts with an alkene to form the cyclopropane ring. wikipedia.orgtcichemicals.com A key advantage of this method is its stereospecificity, where the configuration of the double bond in the starting alkene is preserved in the cyclopropane product. wikipedia.org

The original Simmons-Smith protocol has been subject to numerous modifications to improve its reactivity and scope. wikipedia.org For example, the Furukawa modification utilizes diethylzinc (B1219324) in place of the zinc-copper couple. wikipedia.orgtcichemicals.com The reactivity of the zinc carbenoid is influenced by the solvent and the substituents on both the alkene and the carbenoid itself. nih.gov

The development of storable and more reactive zinc carbenoid species has further enhanced the utility of this methodology. acs.orgorganic-chemistry.org For instance, a phosphate-containing zinc carbenoid has been shown to be stable for weeks and highly effective in cyclopropanation reactions with a variety of alkenes. organic-chemistry.org Zinc carbenoids have also been employed in chain extension reactions of β-dicarbonyl compounds, providing access to α,β-unsaturated-γ-keto esters and amides. acs.orgorganic-chemistry.org

Reaction Mechanisms in this compound Synthesis

Understanding the reaction mechanisms underlying the synthesis of this compound is crucial for optimizing reaction conditions and developing new, more efficient synthetic routes.

Radical Reaction Pathways in Catalytic Synthesis

As discussed in the context of cobalt-catalyzed reactions, radical pathways play a significant role in certain cyclopropanation methods. nih.govresearchgate.net Cobalt(II) complexes can initiate radical cyclization reactions, leading to the formation of cyclic structures. researchgate.netresearchgate.net The mechanism often involves the formation of a metallo-radical intermediate. nih.gov Computational studies have been instrumental in elucidating the details of these radical pathways, including the structures of intermediates and transition states. nih.gov The stereochemical outcome of these reactions is often determined by the geometry of these radical intermediates. nih.gov

Intramolecular Cyclization Mechanisms

The mechanism of base-promoted intramolecular cyclization of fumaramides to form β-lactams has also been studied in detail. nih.gov These studies have revealed the influence of substituents on both the reacting thread and the surrounding macrocycle in rotaxane systems, providing insights into the stereocontrolling elements of the reaction. nih.gov

Nucleophilic Displacement and Addition Reactions

Nucleophilic displacement and addition reactions are fundamental to many synthetic transformations. In the context of cyclopropane synthesis, nucleophilic attack is a key step in several methods. For example, the synthesis of cyclopropanes can be achieved through a Michael addition followed by ring closure. harvard.edu

The mechanism of nucleophilic acyl substitution is central to the formation of amides from carboxylic acid derivatives. youtube.comyoutube.com This reaction typically proceeds through a tetrahedral intermediate, which is formed upon nucleophilic attack on the carbonyl carbon. youtube.com The subsequent collapse of this intermediate, with the departure of a leaving group, leads to the final amide product. youtube.com The nature of the nucleophile and the leaving group significantly influences the reaction rate and outcome. youtube.comyoutube.com Similarly, nucleophilic addition to aldehydes and ketones is a well-established reaction, often utilizing reagents like Grignard reagents or metal hydrides. youtube.com

Synthetic Utility of this compound as an Intermediate

The rigid cyclopropyl motif is a desirable feature in many biologically active molecules, and this compound serves as a key building block for introducing this moiety. While direct applications are often proprietary and found within patent literature, the utility of closely related cyclopropanecarboxamides highlights the potential of the title compound.

A significant application of a related compound, (S)-(+)-2,2-dimethylcyclopropanecarboxamide, is as a crucial intermediate in the synthesis of Cilastatin. Cilastatin is a renal dehydropeptidase inhibitor co-administered with the carbapenem (B1253116) antibiotic imipenem (B608078) to prevent its degradation. The synthesis of Cilastatin showcases the importance of the cyclopropane ring in constructing complex pharmaceutical agents.

Advanced Spectroscopic and Structural Elucidation of N,n Dimethylcyclopropanecarboxamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is a premier technique for elucidating the carbon-hydrogen framework of an organic molecule. For N,N-Dimethylcyclopropanecarboxamide, both ¹H and ¹³C NMR spectra provide definitive evidence for its unique structural features, including the cyclopropyl (B3062369) ring and the N,N-dimethylamino group.

¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound presents distinct signals that correspond to the different proton environments in the molecule. Due to the restricted rotation around the amide C-N bond, the two methyl groups are often non-equivalent, leading to separate signals. The protons on the cyclopropane (B1198618) ring exhibit complex splitting patterns due to geminal and vicinal coupling.

The expected signals for this compound would include:

Two singlets in the range of δ 2.8-3.1 ppm, corresponding to the six protons of the two non-equivalent N-methyl groups.

A multiplet for the single proton on the carbon adjacent to the carbonyl group (CH).

Separate multiplets for the two sets of non-equivalent methylene (B1212753) protons (CH₂) on the cyclopropane ring.

Detailed analysis of coupling constants (J-values) would further confirm the spatial relationships between the cyclopropyl protons.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the number of distinct carbon environments. For this compound, with a molecular formula of C₆H₁₁NO, four unique carbon signals are anticipated, confirming the molecular symmetry. nih.gov A spectrum available in the SpectraBase database supports this analysis. nih.gov

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (C=O) | ~172 |

| N-Methyl (N-CH₃)₂ | ~37, ~35 |

| Methine (CH) | ~15 |

| Methylene (CH₂) | ~8 |

Data is based on typical chemical shift ranges for similar functional groups.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Analysis

Mass spectrometry is indispensable for determining the molecular weight and formula of a compound and for gaining structural insights through the analysis of its fragmentation patterns.

GC-MS Data Interpretation

Gas Chromatography-Mass Spectrometry (GC-MS) analysis of this compound provides a characteristic fragmentation pattern under electron ionization (EI). The mass spectrum recorded in the NIST Mass Spectrometry Data Center (NIST Number 135224) shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 113, corresponding to the molecular weight of the compound (113.16 g/mol ). nih.gov

The fragmentation is dominated by cleavages adjacent to the functional groups. The base peak is observed at m/z 69, which corresponds to the cyclopropylcarbonyl cation ([C₃H₅CO]⁺), formed by the loss of the dimethylamino radical (•N(CH₃)₂). Other significant fragments are seen at m/z 58 and m/z 41. nih.gov

Table 2: Key GC-MS Fragmentation Data for this compound

| m/z | Proposed Fragment Ion | Relative Intensity |

| 113 | [C₆H₁₁NO]⁺ (Molecular Ion) | Present |

| 69 | [C₄H₅O]⁺ (cyclopropylcarbonyl) | High (Base Peak) |

| 58 | [C₃H₈N]⁺ | High |

| 41 | [C₃H₅]⁺ (cyclopropyl) | High |

ESI-HRMS (TOF) for Precise Mass Determination

Electrospray Ionization-High Resolution Mass Spectrometry (ESI-HRMS), typically using a Time-of-Flight (TOF) analyzer, is employed to determine the precise mass of the molecular ion, which allows for the unambiguous confirmation of the elemental composition. For this compound, the theoretical exact mass is calculated to be 113.084063974 Da. nih.gov An experimental measurement using ESI-TOF would be expected to yield a value within a few parts per million (ppm) of this theoretical mass, confirming the molecular formula C₆H₁₁NO.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its structure. Data is available from the NIST WebBook for its gas-phase IR spectrum.

The most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide, which typically appears in the region of 1630-1680 cm⁻¹. Other key absorptions include the C-H stretching vibrations of the cyclopropyl and methyl groups around 2850-3000 cm⁻¹ and the C-N stretching vibration.

Table 3: Principal Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2950 | C-H Stretch | Cyclopropyl & Methyl |

| ~1650 | C=O Stretch | Tertiary Amide |

| ~1400 | C-H Bend | Methyl |

| ~1250 | C-N Stretch | Amide |

X-ray Diffraction Studies for Solid-State Structure and Conformation

X-ray diffraction is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgnih.gov It allows for the measurement of bond lengths, bond angles, and torsion angles, which together define the molecular conformation.

In the solid state, molecules of this compound would be held together by intermolecular forces. libretexts.org As a polar, aprotic molecule, the dominant interactions governing its crystal packing are expected to be dipole-dipole forces and van der Waals dispersion forces. quora.commasterorganicchemistry.comucf.edu

The amide group possesses a significant dipole moment, with a partial negative charge on the carbonyl oxygen and partial positive charges on the carbonyl carbon and the nitrogen atom. libretexts.org The primary intermolecular connection would likely involve the electrostatic attraction between the positive and negative ends of the dipoles of adjacent molecules. ucf.edu The carbonyl oxygen atom is a potent hydrogen bond acceptor, though the molecule lacks a hydrogen bond donor. masterorganicchemistry.com

The conformation of this compound in the solid state would be defined by several key torsion (dihedral) angles. A critical parameter is the amide bond torsion angle (ω), which describes the rotation around the C-N bond. Due to the partial double-bond character of the amide linkage, this bond is generally planar, with an ω angle close to 180° for a trans conformation. libretexts.org

The table below outlines the type of structural data that would be obtained from an X-ray diffraction experiment.

| Crystal and Structural Parameter | Description | Typical Data (if available) |

| Chemical Formula | C₆H₁₁NO | - |

| Molecular Weight | 113.16 g/mol | - |

| Crystal System | The crystal family (e.g., monoclinic, orthorhombic). | Data not available |

| Space Group | The symmetry group of the crystal. | Data not available |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. | Data not available |

| Key Torsion Angles (°) | Angles defining the 3D conformation (e.g., C-C-C(=O)-N, C(=O)-N-C-H). | Data not available |

Theoretical and Computational Studies on N,n Dimethylcyclopropanecarboxamide

Quantum Chemical Calculations for Electronic Structure and Reactivity

No specific studies detailing quantum chemical calculations to determine the electronic structure, frontier molecular orbitals (HOMO/LUMO), electrostatic potential maps, or reactivity descriptors for N,N-Dimethylcyclopropanecarboxamide were found. Such calculations would typically provide insight into the molecule's kinetic stability and sites susceptible to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) for Mechanistic Insights

There is no available research that employs Density Functional Theory (DFT) to investigate the reaction mechanisms involving this compound. DFT studies are instrumental in mapping potential energy surfaces, locating transition states, and calculating activation energies for chemical reactions, but this has not been documented for this compound.

Conformational Analysis and Molecular Dynamics Simulations

Detailed conformational analyses or molecular dynamics (MD) simulations for this compound have not been reported. These studies would be essential for understanding the molecule's flexibility, identifying its low-energy conformers, and simulating its behavior and interactions in various environments over time.

Computational Prediction of Spectroscopic Properties

No computational studies predicting the spectroscopic properties (such as 1H NMR, 13C NMR, IR, or Raman spectra) of this compound are available. These predictions, often made using methods like DFT, are crucial for complementing experimental data and aiding in the structural elucidation of molecules.

Reactivity and Reaction Pathways of N,n Dimethylcyclopropanecarboxamide

Cyclopropane (B1198618) Ring Reactivity and Transformations

The high ring strain of the cyclopropane moiety in N,N-Dimethylcyclopropanecarboxamide makes it susceptible to a variety of ring-opening reactions, which are often the driving force for its chemical transformations. These reactions can be initiated by electrophiles, nucleophiles, or radical species.

The opening of the cyclopropane ring can proceed through several mechanisms, largely dependent on the reaction conditions and the nature of the attacking species. In the presence of a nucleophilic base, gem-dibromocyclopropanes fused to a ring system can undergo ring opening. uq.edu.au This process is initiated by the elimination of HBr to form a cyclopropene (B1174273) intermediate, which then cleaves to a zwitterionic or carbene intermediate. uq.edu.au Subsequent nucleophilic attack and proton transfer lead to the final ring-opened product. uq.edu.au

Another pathway for ring-opening is the Cloke-Wilson rearrangement, which can be initiated by a carbocation under neutral conditions. This tandem process involves an intramolecular ring-opening followed by recyclization to form different heterocyclic structures, such as 2,3-dihydrofurans. organic-chemistry.org The reaction is promoted by an organocatalyst and avoids the use of metals, acids, or bases, offering a flexible and regiospecific synthetic route. organic-chemistry.org

The table below summarizes different conditions and outcomes for cyclopropane ring-opening reactions based on related compounds.

| Reaction Type | Reagents/Conditions | Product Type | Ref |

| Base-induced ring opening | Sodium alkoxide, alcohol | 2-deoxy-2-(E-bromomethylene)pyranosides | uq.edu.au |

| Organocatalytic Cloke-Wilson Rearrangement | 2-(Bromomethyl)naphthalene | 2,3-dihydrofurans | organic-chemistry.org |

The stereochemistry of the cyclopropane ring plays a crucial role in the outcome of its modification reactions. For instance, in the synthesis of chiral cyclopropane derivatives, enzymatic methods are often preferred to achieve high enantiomeric excess, which is vital for pharmaceutical applications. The rigid structure of the cyclopropane ring and its stereochemistry are significant contributors to the biological activity of many of its derivatives.

In reactions involving chiral catalysts, the stereochemical control during the formation of the cyclopropane ring itself can be a key step. For example, the use of a chiral catalyst in the cyclopropanation step of a synthesis can directly lead to an enantiomerically pure product, avoiding the need for later resolution. The stereochemical specificity is highlighted in derivatives where different enantiomers exhibit distinct biological roles.

Amide Bond Reactivity

The amide bond in this compound, while generally stable, can undergo reactions such as hydrolysis and amidation under specific conditions.

The hydrolysis of amides can be catalyzed by either acid or base. viu.ca Under acidic conditions, the amide is heated with a dilute acid, leading to the formation of a carboxylic acid and an ammonium (B1175870) salt. viu.ca In basic hydrolysis, heating the amide with a base like sodium hydroxide (B78521) results in the formation of a carboxylate salt and ammonia. viu.ca The hydrolysis of N,N-disubstituted amides, such as this compound, can be more challenging compared to primary amides.

Enzymatic hydrolysis offers a milder and often stereoselective alternative to chemical hydrolysis. For instance, immobilized cells of Delftia tsuruhatensis have been used for the asymmetric hydrolysis of (R)-2,2-dimethylcyclopropanecarboxamide to produce (S)-2,2-dimethylcyclopropanecarboxylic acid with high enantiomeric excess. Similarly, amidases can be used for the synthesis of specific enantiomers of cyclopropanecarboxamides through the selective hydrolysis of a racemic mixture. researchgate.net

The table below presents data on the enzymatic hydrolysis of a related cyclopropanecarboxamide (B1202528).

| Enzyme Source | Substrate | Product | Yield | Enantiomeric Excess | Ref |

| Delftia tsuruhatensis (immobilized cells) | (R)-2,2-dimethylcyclopropanecarboxamide | (S)-2,2-dimethylcyclopropanecarboxylic acid | >49% | >97% |

This compound can be synthesized through the amidation of cyclopropanecarboxylic acid or its derivatives. A common laboratory-scale method involves the conversion of the carboxylic acid to its acid chloride, followed by reaction with dimethylamine (B145610). google.com For example, 2,2-dimethylcyclopropanecarboxylic acid can be treated with thionyl chloride to form the acid chloride, which then reacts with dimethylamine to yield the corresponding this compound. google.com

Derivatization can also be achieved through transamidation reactions, where the amide group is exchanged. This can be accomplished by activating the primary amide with reagents like N,N-dialkylformamide dimethyl acetals, which form N'-acyl-N,N-dialkylformamidine intermediates that can then react with another amine. researchgate.net

Radical Chemistry Involving this compound

The involvement of this compound in radical reactions is less documented than its ionic reaction pathways. However, general principles of radical chemistry suggest that both the cyclopropane ring and the amide group could participate in such reactions.

Cyclopropanes can undergo ring-opening reactions initiated by radicals. For example, photocatalytic methods can induce a radical pathway involving single-electron oxidation of aryl cyclopropanes, leading to a stepwise ring opening. While specific studies on this compound are scarce, it is plausible that similar mechanisms could be at play under the appropriate radical-generating conditions.

The amide group itself can also be involved in radical reactions. For instance, the Hofmann-Löffler-Freytag reaction involves the remote functionalization of a haloamine, which proceeds through a radical mechanism to form a new pyrrolidine (B122466) ring. Although this is an intramolecular reaction, it demonstrates the potential for radical-mediated transformations involving amide-containing molecules.

Catalytic Applications and Ligand Properties of this compound

The utility of a ligand in transition metal catalysis is largely determined by its electronic and steric properties, which influence the stability and reactivity of the metal center. This compound, a tertiary amide featuring a cyclopropyl (B3062369) group, possesses distinct characteristics that could, in theory, be beneficial in catalytic systems. The nitrogen and oxygen atoms of the amide group can act as potential donor atoms for coordination to a metal center.

Stabilization of Transition Metal Catalysts

The stabilization of transition metal catalysts is a critical factor in their practical application, preventing decomposition and promoting higher turnover numbers. Ligands play a pivotal role in achieving this stabilization by coordinating to the metal and occupying sites that might otherwise lead to catalyst deactivation pathways.

Currently, specific research findings detailing the use of this compound as a stabilizing ligand for transition metal catalysts in cross-coupling or other catalytic reactions are not extensively documented in publicly available scientific literature. However, the general principles of ligand design allow for a theoretical consideration of its potential. The chelation of this compound to a transition metal could potentially enhance the stability of the resulting complex. This stabilization can be attributed to the formation of a stable chelate ring, which is entropically favored over the coordination of monodentate ligands.

While direct experimental data for this compound is limited, the broader class of amide-containing ligands has been explored in catalysis. These ligands can influence the electronic environment of the metal center, thereby affecting the rates of key steps in catalytic cycles such as oxidative addition and reductive elimination.

Table 1: Potential Coordination Modes of this compound with a Transition Metal (M)

| Coordination Mode | Description | Potential Impact on Catalyst Stability |

| Monodentate (O-coordination) | The oxygen atom of the carbonyl group coordinates to the metal center. | Moderate stabilization, similar to other carbonyl-containing ligands. |

| Monodentate (N-coordination) | The nitrogen atom coordinates to the metal center. This is less likely due to the delocalization of the nitrogen lone pair into the carbonyl group. | Low probability; likely weak interaction if any. |

| Bidentate (N,O-chelation) | Both the nitrogen and oxygen atoms coordinate to the metal center, forming a chelate ring. | Potentially significant stabilization due to the chelate effect. |

Further empirical research is necessary to validate these theoretical considerations and to fully elucidate the potential of this compound as a stabilizing ligand in transition metal catalysis. The synthesis and characterization of transition metal complexes bearing this ligand, followed by their application in various catalytic transformations, would provide the needed insights into its practical utility.

Applications of N,n Dimethylcyclopropanecarboxamide Derivatives in Advanced Chemical Synthesis and Medicinal Chemistry

Role in the Synthesis of Biologically Active Compounds

The compact and rigid structure of the cyclopropane (B1198618) ring is frequently exploited to create molecules with specific three-dimensional shapes that can interact effectively with biological targets like enzymes and receptors. Natural and synthetic compounds containing a cyclopropane moiety exhibit a wide spectrum of biological activities, including antibiotic, antiviral, and antitumor properties. nih.gov Derivatives of cyclopropanecarboxamide (B1202528) are integral to this field, serving as key starting materials and intermediates. nih.gov

Cyclopropanecarboxamide derivatives are crucial precursors in the synthesis of complex pharmaceutical agents. A notable example is the use of (S)-(+)-2,2-dimethylcyclopropanecarboxamide as a key chiral intermediate in the synthesis of Cilastatin. Cilastatin is a renal dehydropeptidase inhibitor co-administered with carbapenem (B1253116) antibiotics, such as imipenem (B608078), to prevent their degradation in the kidneys. The synthesis of this vital pharmaceutical intermediate highlights the industrial and medicinal importance of the cyclopropanecarboxamide scaffold.

Furthermore, research has demonstrated the synthesis of 1-phenylcyclopropane carboxamide derivatives as potential agents against certain types of cancer. sigmaaldrich.com In these syntheses, the cyclopropane carboxamide unit is constructed and then coupled with various aromatic components to produce the final biologically active compounds, showcasing its role as a foundational pharmaceutical intermediate. sigmaaldrich.com

In the quest for new medicines, chemists often synthesize libraries of related compounds to study structure-activity relationships (SAR). This process helps identify which parts of a molecule are essential for its biological effect. Cyclopropanecarboxamide derivatives are frequently used in such research. For instance, a series of 1-phenylcyclopropane carboxamide derivatives were synthesized and evaluated for their ability to inhibit the proliferation of human myeloid leukaemia cell lines. sigmaaldrich.com This research revealed that these compounds could effectively inhibit cancer cell growth without causing significant toxicity to the cells. sigmaaldrich.com

Similarly, the optimization of compounds around a core chemical structure is a common strategy in drug discovery. The pyrimidine (B1678525) ring, for example, has been a focus, leading to the discovery of potent and selective inhibitors for targets like the Janus kinase (JAK) family, which are implicated in autoimmune disorders. nih.gov By systematically modifying structures, such as those containing carboxamide functionalities, researchers can fine-tune a molecule's potency and selectivity. nih.gov

Table 1: Research Findings on 1-Phenylcyclopropane Carboxamide Derivatives

| Compound Type | Biological Target/Activity | Research Outcome | Citation |

|---|---|---|---|

| 1-Phenylcyclopropane Carboxamide Derivatives | U937 Human Myeloid Leukaemia Cell Line | Demonstrated effective inhibition of cell proliferation with low cytotoxicity. | sigmaaldrich.com |

| Diaminopyrimidine-5-carboxamide Derivatives | Janus Kinase 3 (JAK3) | Optimization led to a potent and orally bioavailable selective inhibitor with anti-arthritic activity. | nih.gov |

Enantiopure Derivatives in Chiral Auxiliary and Ligand Design

Achieving stereochemical control is a central challenge in modern organic synthesis, particularly for producing pharmaceuticals where often only one enantiomer (a non-superimposable mirror image) is biologically active. Enantiopure cyclopropane derivatives play a significant role in this area, acting as both chiral auxiliaries and as components of chiral ligands for asymmetric catalysis. nih.govnih.gov

A chiral auxiliary is a molecule that is temporarily incorporated into a synthesis to guide a chemical reaction to produce a specific stereoisomer. One approach involves using an enantiopure oxazolidinone to react with α,β-unsaturated aldehydes, establishing a temporary stereocenter. nih.gov This center then directs a subsequent cyclopropanation reaction before being removed, yielding an enantiopure cyclopropane-carboxaldehyde with high enantiomeric excess. nih.gov

More directly, the rigid cyclopropane backbone has been incorporated into the design of highly effective chiral ligands. A novel class of phosphanyl-oxazoline (PHOX) ligands featuring a conformationally rigid cyclopropyl (B3062369) backbone has been synthesized. frontiersin.org These enantiopure ligands, when complexed with a metal like palladium, create a chiral environment that can catalyze reactions with high selectivity. They have proven successful in the intermolecular asymmetric Heck reaction, a powerful carbon-carbon bond-forming reaction, suppressing side reactions and achieving high enantioselectivities. frontiersin.org The design of such ligands is often guided by mechanistic modeling and crystallographic studies to predict the optimal structure for inducing chirality. frontiersin.org

Table 2: Examples of Enantiopure Cyclopropane Derivatives in Asymmetric Synthesis

| Derivative Type | Application | Method | Result | Citation |

|---|---|---|---|---|

| (S)-N-propionyl-5,5-dimethyl-oxazolidin-2-one | Chiral Auxiliary | Temporary stereocenter approach for asymmetric cyclopropanation. | Production of chiral cyclopropane-carboxaldehydes in >95% ee. | nih.gov |

| Cyclopropane-based PHOX ligands | Chiral Ligand | Palladium-catalyzed asymmetric Heck reaction. | High enantioselectivity and suppression of product isomerization. | frontiersin.org |

Development of Radiotracers for Positron Emission Tomography (PET) Imaging

Positron Emission Tomography (PET) is a powerful in vivo imaging technique used in both clinical diagnostics and biomedical research. nih.govnih.gov It relies on the administration of a biologically active molecule labeled with a short-lived positron-emitting radionuclide, such as fluorine-18 (B77423) or carbon-11, to visualize and quantify physiological processes at the molecular level. nih.gov The development of novel PET radiotracers is crucial for studying diseases like cancer and neurodegenerative disorders. sigmaaldrich.comnih.gov While cyclopropane rings are present in many biologically active molecules, and the development of PET tracers is an active field of research, a review of the scientific literature does not show prominent examples of N,N-Dimethylcyclopropanecarboxamide or its direct derivatives being developed as PET radiotracers. nih.gov The design of PET tracers often focuses on established pharmacophores known to bind to specific targets like the translocator protein (TSPO) in the brain or various receptors involved in disease. sigmaaldrich.com

Agrochemical Applications and Insecticidal Activity of Analogues

The cyclopropane moiety is a well-established feature in the field of agrochemicals, most famously in the synthetic pyrethroid class of insecticides. Analogues of this compound have also been investigated for their potential in crop protection.

Research into neonicotinoid insecticides, which act on nicotinic acetylcholine (B1216132) receptors (nAChRs) in insects, has led to the synthesis of complex analogues. frontiersin.org For example, nitromethylene analogues of imidacloprid (B1192907) that feature a substituted imidazolidine (B613845) ring have been stereospecifically synthesized and tested for their insecticidal activity against the housefly (Musca domestica). frontiersin.org These studies found that the specific stereochemistry of the substituents on the ring significantly influenced both the compound's affinity for the insect receptor and its insecticidal potency. frontiersin.org The (4S,5R)-dimethyl analogue, for instance, showed the highest receptor affinity and was the most potent insecticide among the tested isomers. frontiersin.org

Further research into novel insecticides has explored anthranilic diamide (B1670390) structures containing moieties like indane. frontiersin.org These compounds act on insect ryanodine (B192298) receptors, which are critical for calcium ion regulation in muscle cells. frontiersin.org Structure-activity relationship studies of these complex molecules, which sometimes incorporate rigid, cyclic structures, have shown that many exhibit excellent insecticidal activity, in some cases surpassing commercial standards like chlorantraniliprole (B1668704) against specific pests such as Mythimna separata. frontiersin.org

Table 3: Insecticidal Activity of Imidacloprid Analogues

| Compound Analogue | Target Receptor | Target Pest | Key Finding | Citation |

|---|---|---|---|---|

| Nitromethylene Imidacloprid Analogues | Nicotinic Acetylcholine Receptors (nAChRs) | Housefly (Musca domestica) | Stereochemistry of the imidazolidine ring substituents directly impacts receptor affinity and insecticidal potency. | frontiersin.org |

| Anthranilic Diamide Analogues | Ryanodine Receptors (RyR) | Oriental armyworm (Mythimna separata) | Certain analogues showed 100% mortality at low concentrations, outperforming the control insecticide. | frontiersin.org |

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable methods for the synthesis of amides is a cornerstone of modern organic chemistry. researchgate.netnih.gov Future research into N,N-Dimethylcyclopropanecarboxamide will likely focus on moving beyond traditional methods, which can be harsh and generate significant waste, towards more elegant catalytic solutions. researchgate.netresearchgate.net

Recent advancements in amide synthesis include the use of transition-metal-catalyzed reactions and organocatalysis. researchgate.netacs.org For instance, palladium-catalyzed N-acylation of tertiary amines with carboxylic acids offers a pathway to form amides via C-N bond cleavage. organic-chemistry.orgorganic-chemistry.org The application of such a method to the synthesis of this compound from cyclopropanecarboxylic acid and a suitable dimethylamine (B145610) precursor could offer a more efficient route. Another promising avenue is the use of boron-based catalysts, which have been shown to be effective in direct amide formation under mild conditions. numberanalytics.comacs.org The development of catalytic amidation techniques that are tolerant of a wide range of functional groups will be crucial for the synthesis of more complex derivatives of this compound. numberanalytics.com Furthermore, the exploration of enzymatic or chemoenzymatic approaches, such as those used for producing diverse cyclopropane (B1198618) building blocks, could provide highly stereoselective and environmentally friendly synthetic routes. nih.govnih.gov

| Potential Synthetic Approach | Key Features | Relevant Research Areas |

| Palladium-Catalyzed N-Acylation | C-N bond cleavage, good yields | Amide synthesis, organometallic catalysis organic-chemistry.orgorganic-chemistry.org |

| Boron-Based Catalysis | Mild conditions, direct amide formation | Catalytic amidation, green chemistry numberanalytics.comacs.org |

| Enzymatic Synthesis | High stereoselectivity, environmentally friendly | Biocatalysis, cyclopropanation nih.govnih.gov |

Advanced Mechanistic Investigations using State-of-the-Art Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and reactivity of this compound is essential for optimizing existing protocols and designing new transformations. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the intricate details of reaction pathways, including transition states and intermediates. rsc.orgresearchgate.netacs.org

Future mechanistic studies on the formation of this compound could employ DFT to investigate the energetics of different proposed pathways, such as those involving neutral intermediates versus zwitterionic species. researchgate.netdur.ac.uk These computational studies can provide insights into the role of catalysts and solvents in the reaction, guiding the selection of optimal conditions. rsc.orgacs.org For example, DFT calculations have been used to understand the mechanism of amide bond formation catalyzed by ruthenium pincer complexes and to rationalize the performance of different Brønsted-type catalysts. rsc.orgacs.org Similar computational approaches could be applied to investigate the activation of the cyclopropane ring in this compound and its participation in subsequent reactions. The activation of cyclopropanes by transition metals is a known phenomenon that leads to the formation of metallacyclobutane intermediates, and understanding the specifics of this process for this compound could open up new avenues for its functionalization. wikipedia.org

Computational Design of New this compound-based Compounds

Computational chemistry is poised to play a pivotal role in the rational design of novel compounds derived from the this compound scaffold. By leveraging computational tools, researchers can predict the properties and potential activities of new molecules before their synthesis, thereby accelerating the discovery process.

One exciting direction is the computational design of "generalist" cyclopropanases with tailored selectivity for producing a wide range of cyclopropane stereoisomers. chemrxiv.org This approach could be adapted to design enzymes that specifically synthesize chiral derivatives of this compound. Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to explore the structural requirements for potential therapeutic applications. nih.gov By analyzing the relationship between the molecular structure of a series of this compound analogs and their biological activity, predictive models can be developed to guide the design of more potent and selective compounds. nih.gov These computational models can help in identifying key structural features that influence activity and can be used to virtually screen large libraries of potential derivatives.

Expanding Applications in Catalysis and Materials Science

The unique combination of a strained cyclopropane ring and a coordinating amide group suggests that this compound and its derivatives could serve as valuable ligands in catalysis and materials science. The cyclopropane moiety can introduce specific steric and electronic properties to a metal center, potentially influencing the outcome of catalytic reactions. nih.gov

There is a growing interest in the use of flexible ligands for the construction of metal-organic frameworks (MOFs). rsc.orgmdpi.com The conformational flexibility of the cyclopropane ring in this compound could be exploited to create dynamic MOFs with interesting properties, such as gas sorption and separation. rsc.orgnih.gov The synthesis of chiral cyclopropane-based ligands for use in asymmetric catalysis is another promising area of research. nih.gov By incorporating the this compound scaffold into more complex ligand architectures, it may be possible to develop new catalysts for a variety of organic transformations. The ability of dinuclear metal complexes to activate the C-C bonds of strained rings like cyclopropane also suggests that this compound could be a substrate for novel catalytic transformations leading to more complex molecular architectures. nsf.gov

| Potential Application Area | Key Feature of this compound | Relevant Fields |

| Metal-Organic Frameworks (MOFs) | Flexibility of the cyclopropane ring | Materials science, gas storage rsc.orgmdpi.com |

| Asymmetric Catalysis | Chiral scaffold potential | Organic synthesis, catalysis nih.gov |

| C-C Bond Activation | Strained cyclopropane ring | Organometallic chemistry, synthetic methodology wikipedia.orgnsf.gov |

Investigations into Specific Biological Target Interactions for Therapeutic Development

Cyclopropane-containing compounds exhibit a wide range of biological activities, including antimicrobial, antiviral, and antitumor effects. researchgate.net The N,N-dimethylamide moiety is also a common feature in many pharmaceutically active compounds and can influence a molecule's interaction with biological targets. rsc.org This suggests that this compound and its derivatives are promising candidates for therapeutic development.

A crucial future research direction will be to identify the specific biological targets of these compounds. For example, N,N-Dimethylacetamide has been shown to be an epigenetic modulator that binds to bromodomains, suggesting that this compound could be investigated for similar activity. nih.gov Structure-activity relationship (SAR) studies will be essential to understand how modifications to the cyclopropane ring and the amide group affect biological activity. researchgate.netnih.gov By systematically altering the structure of this compound and evaluating the biological effects of the resulting analogs, researchers can identify the key structural features responsible for a desired therapeutic effect. This information can then be used to design more potent and selective drug candidates. The potential anti-thyroid activity of compounds containing a C=O group, like N,N-dimethylacetamide, also suggests a possible avenue of investigation for this compound. raco.cat

Q & A

Basic Question

- HPLC : Monitors degradation products under thermal stress (e.g., 40–80°C) or UV exposure.

- TGA/DSC : Evaluates thermal stability (decomposition onset ~180°C) .

- Mass Spectrometry : Identifies hydrolyzed byproducts (e.g., cyclopropanecarboxylic acid) under acidic/basic conditions .

How does the cyclopropane ring influence the reactivity of this compound in reduction and substitution reactions?

Advanced Question

- Reduction : Lithium aluminum hydride (LiAlH₄) in anhydrous ether reduces the amide to N,N-Dimethylcyclopropylmethylamine. The strained cyclopropane ring increases susceptibility to ring-opening side reactions (e.g., forming alkenes) .

- Substitution : Nucleophilic attack at the carbonyl carbon is hindered by the dimethylamide group’s electron-donating effect. Catalysts like BF₃·Et₂O enhance reactivity with Grignard reagents .

What computational methods are used to predict the biological activity of this compound derivatives?

Advanced Question

- Molecular Docking : Screens against targets like enzymes or receptors (e.g., antiviral protease targets) using AutoDock Vina. The cyclopropane’s rigidity may enhance binding affinity .

- DFT Calculations : Models electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in drug metabolism .

How do structural modifications (e.g., halogenation) of the cyclopropane ring affect the compound’s pharmacological profile?

Advanced Question

- Halogenation : Introducing Cl or F at cyclopropane positions (e.g., 3-(2-chloro-trifluoropropenyl) derivatives) enhances metabolic stability and target selectivity, as seen in antiviral studies .

- Case Study : Fluorinated analogs show improved blood-brain barrier penetration in neurodegenerative disease models .

What experimental strategies resolve contradictions in reported synthetic yields for this compound?

Advanced Question

- Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., solvent polarity, amine stoichiometry). Anhydrous conditions (benzene) and slow amine addition reduce side reactions .

- Byproduct Analysis : LC-MS identifies impurities (e.g., cyclopropane dimerization products) from excessive heating .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.